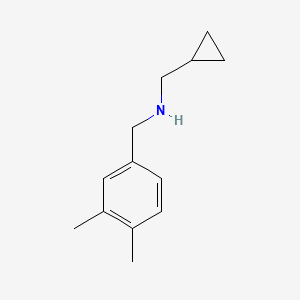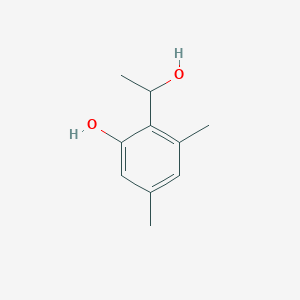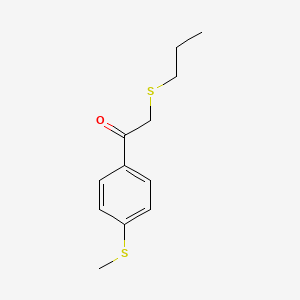![molecular formula C19H13ClO B13647338 4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)
4-[4-(3-chlorophenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-chlorophenyl)phenyl]benzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a 3-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3-chlorophenyl)phenyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: HNO₃ in sulfuric acid for nitration, Cl₂ in the presence of a catalyst for chlorination.
Major Products Formed
Oxidation: 4-[4-(3-chlorophenyl)phenyl]benzoic acid.
Reduction: 4-[4-(3-chlorophenyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[4-(3-chlorophenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)benzaldehyde: Similar structure but with the chlorophenyl group in a different position.
4-(4-Chlorophenyl)benzaldehyde: Lacks the additional phenyl ring, making it less complex.
4-(3-Chlorophenyl)benzaldehyde: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[4-(3-chlorophenyl)phenyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H13ClO |
|---|---|
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
4-[4-(3-chlorophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13ClO/c20-19-3-1-2-18(12-19)17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h1-13H |
Clave InChI |
NLNRDVAXGAZIRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)

![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)



![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/no-structure.png)


![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)


